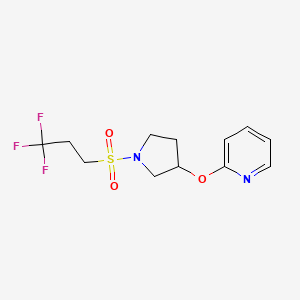

2-((1-((3,3,3-Trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine

Beschreibung

2-((1-((3,3,3-Trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a fluorinated pyridine derivative featuring a pyrrolidine ring substituted with a sulfonyl-linked 3,3,3-trifluoropropyl group and an ether-bound pyridine moiety. The compound’s structure combines a pyridine core with a pyrrolidinyloxy spacer and a sulfonated trifluoropropyl chain, which confers unique physicochemical properties, including enhanced metabolic stability and lipophilicity due to the fluorine atoms .

Eigenschaften

IUPAC Name |

2-[1-(3,3,3-trifluoropropylsulfonyl)pyrrolidin-3-yl]oxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3N2O3S/c13-12(14,15)5-8-21(18,19)17-7-4-10(9-17)20-11-3-1-2-6-16-11/h1-3,6,10H,4-5,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYGOBNDMYRTMGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=CC=N2)S(=O)(=O)CCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes

Pyrrolidine Sulfonylation

The core pyrrolidine sulfonamide intermediate is synthesized via sulfonylation of pyrrolidin-3-ol derivatives. A representative procedure involves:

- Reaction of pyrrolidin-3-ol with 3,3,3-trifluoropropane-1-sulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine).

- Solvent selection : Dichloromethane or acetonitrile at 0–25°C for 4–12 hours.

Key Data :

Etherification with Pyridine

The sulfonylated pyrrolidine is coupled to pyridine via a nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction:

SNAr Approach

- Activation : 2-Chloropyridine is treated with NaH or K2CO3 in DMF at 80–100°C.

- Coupling : Addition of sulfonylated pyrrolidine-3-ol yields the target compound.

Optimization Insights :

- Temperature : Reactions at 85°C reduce side-product formation.

- Catalyst : Pd(OAc)2 improves regioselectivity in challenging substrates.

Mitsunobu Reaction

- Conditions : DIAD, PPh3, and THF at 0°C to room temperature.

- Advantage : Higher stereochemical control for chiral pyrrolidine derivatives.

Yield Comparison :

| Method | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| SNAr | DMF | 85 | 72 |

| Mitsunobu | THF | 25 | 68 |

Structural Characterization

Spectroscopic Data

Industrial-Scale Considerations

Process Optimization

Analyse Chemischer Reaktionen

This compound can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The trifluoropropyl and sulfonyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-((1-((3,3,3-Trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of biological systems and as a potential lead compound in drug discovery.

Medicine: It may have potential therapeutic applications due to its unique chemical properties.

Industry: The compound can be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-((1-((3,3,3-Trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets. The trifluoropropyl group and the pyrrolidine ring play crucial roles in its binding to these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 2-((1-((3,3,3-Trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine with structurally related pyridine derivatives from commercial and synthetic sources (Table 1).

Table 1: Structural and Functional Comparison of Pyridine Derivatives

*Calculated based on structural inference.

Key Observations:

Structural Complexity: The target compound exhibits higher molecular weight (364.35) compared to simpler pyrrolidinyl-pyridines (e.g., 196.22 in ), attributed to the sulfonyl-trifluoropropyl group. This group enhances hydrophobicity and may improve blood-brain barrier permeability relative to non-fluorinated analogs .

Sulfonyl Group : The sulfonyl linkage in the target compound is absent in catalog-listed derivatives, which typically feature hydroxyl, methoxy, or propargyl groups. Sulfonation increases polarity and hydrogen-bonding capacity, which could influence solubility and pharmacokinetics .

Synthetic Routes: The patent in outlines a method for synthesizing trifluoropropylpyrazole-pyridine hybrids via hydrazine coupling and acid hydrolysis.

Commercial Availability : Most catalog compounds (e.g., ) lack sulfonyl or trifluoropropyl groups, indicating that the target compound may be niche or require custom synthesis. Prices for analogs range from $220/g (simpler derivatives) to $4,800/25 g (fluorinated propargyl alcohol derivatives), suggesting that the target’s synthesis could be cost-intensive .

Research Implications and Limitations

- Functional Data Gap : The evidence lacks biological or pharmacological data for the target compound. Comparisons are thus restricted to structural and synthetic parallels.

- Synthetic Challenges : Introducing both sulfonyl and trifluoropropyl groups to pyrrolidine may necessitate multi-step reactions, as seen in .

- Potential Applications: Fluorinated pyridines are often explored in medicinal chemistry (e.g., kinase inhibitors) and agrochemicals. The target’s trifluoropropyl-sulfonyl motif could be valuable in designing protease inhibitors or surfactants .

Biologische Aktivität

The compound 2-((1-((3,3,3-Trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to elucidate the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Synthesis

The compound consists of a pyridine ring connected to a pyrrolidine moiety through an ether linkage, with a sulfonyl group attached to the pyrrolidine. The trifluoropropyl group enhances its lipophilicity and may influence its biological interactions. The synthesis typically involves several steps, starting from the preparation of the pyrrolidine ring and culminating in the coupling with the pyridine structure under controlled conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoropropyl and sulfonyl groups are believed to play crucial roles in binding affinity and selectivity towards various receptors or enzymes involved in disease pathways.

Biological Activity Overview

Research indicates that this compound may exhibit multiple biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.

- Anticancer Properties : Investigations into cytotoxic effects on tumor cell lines have shown promising results, indicating selective toxicity towards cancer cells while sparing normal cells.

- Neuropharmacological Effects : The compound may interact with neuroreceptors, suggesting possible applications in treating neurological disorders.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

| Study Type | Target | Results |

|---|---|---|

| Cytotoxicity Assay | Various tumor cell lines | Showed selective cytotoxicity at micromolar concentrations |

| Antimicrobial Assay | Bacterial strains | Exhibited significant inhibition at low concentrations |

| Receptor Binding Assay | Neuroreceptors | Moderate binding affinity observed |

Case Studies

- Anticancer Activity : A study evaluated the compound against human cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics.

- Antimicrobial Efficacy : In a bacterial inhibition study, this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential as a novel antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-((1-((3,3,3-Trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine, and how can reaction yields be improved?

- Methodology : Multi-step synthesis typically involves sulfonylation of pyrrolidine with 3,3,3-trifluoropropylsulfonyl chloride under basic conditions (e.g., triethylamine), followed by coupling to pyridine via nucleophilic substitution or Mitsunobu reactions. Key steps include:

- Sulfonylation : Use dry dichloromethane as a solvent to minimize side reactions .

- Coupling : Optimize stoichiometry (1:1.2 molar ratio of pyrrolidine sulfonamide to pyridine derivative) and employ catalysts like DMAP to enhance regioselectivity .

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) achieves >95% purity. Yields range from 60–85%, depending on solvent choice and temperature control .

Q. How can structural characterization of this compound address discrepancies in reported spectral data?

- Methodology : Combine ¹H/¹³C NMR , FT-IR , and HRMS for unambiguous assignment:

- NMR : The pyrrolidine ring protons (δ 2.5–3.5 ppm) and pyridine protons (δ 7.0–8.5 ppm) are diagnostic. Trifluoropropyl groups show distinct ¹⁹F NMR signals at δ -60 to -70 ppm .

- X-ray crystallography : Resolves ambiguities in stereochemistry (e.g., pyrrolidine ring conformation) .

Q. What are the solubility challenges for this compound in biological assays, and how can they be mitigated?

- Methodology :

- Solubility : Low aqueous solubility (logP ~2.5) due to the trifluoropropyl group. Use co-solvents like DMSO (≤5% v/v) or surfactants (e.g., Tween-80) for in vitro assays .

- Stability : Monitor degradation under acidic/basic conditions via HPLC. Stability in PBS (pH 7.4) exceeds 24 hours .

Advanced Research Questions

Q. What in vitro/in vivo models are suitable for evaluating its anti-inflammatory or anticancer activity?

- Methodology :

- In vitro : Test inhibition of COX-2 or NF-κB in RAW 264.7 macrophages (IC₅₀ determination). Compare to celecoxib as a positive control .

- In vivo : Use murine LPS-induced inflammation models (e.g., paw edema). Dose range: 10–50 mg/kg (oral), with plasma half-life ~4–6 hours .

- Contradictions : Some analogs show cytotoxicity in HEK-293 cells (CC₅₀ < 10 µM), necessitating selectivity assays .

Q. How does the trifluoropropyl group influence metabolic stability and off-target interactions?

- Methodology :

- Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS. The CF₃ group resists oxidative metabolism, improving half-life .

- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler). Fluorinated groups reduce hERG channel binding (IC₅₀ > 30 µM) .

Q. What computational strategies predict binding modes to biological targets (e.g., enzymes or GPCRs)?

- Methodology :

- Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with COX-2 (PDB: 5KIR). The sulfonamide group forms hydrogen bonds with Arg120/His90 .

- MD Simulations : Run 100 ns simulations in GROMACS to assess pyrrolidine ring flexibility and ligand-receptor stability .

Contradictions and Resolutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.